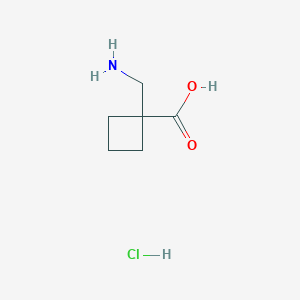

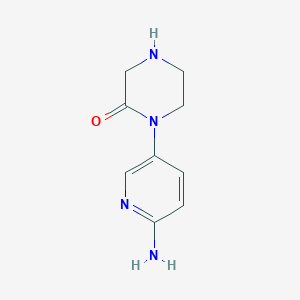

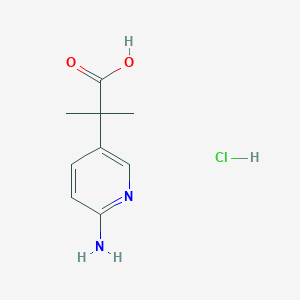

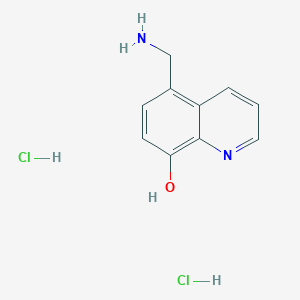

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Scientific Research Applications

Unnatural Amino Acid Derivatives and Their Complexes

The modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine led to the development of novel unnatural amino acids like 3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid. These derivatives have been used to synthesize mononuclear heteroleptic ruthenium complexes. These complexes were thoroughly characterized and their photophysical properties studied, indicating potential applications in materials science and catalysis (Ypsilantis et al., 2023).

Photodimerization Studies

Research on the ultraviolet irradiation of 2-aminopyridines has demonstrated the formation of photodimers, offering insights into the unique chemical and physical properties of these dimers. Such studies contribute to the understanding of photoreactive compounds, which can be crucial in developing new photodynamic therapies and materials (Taylor & Kan, 1963).

Conversion to Cyclic Stabilized Forms

The conversion of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride showcases the ability to stabilize labile α-aminoaldehydes. This process has implications for synthetic chemistry, providing stable intermediates for further chemical transformations (Cheung & Shoolingin‐Jordan, 1997).

Anticancer Agent Synthesis

The modification of 2-aminopyridines has been explored in the synthesis of potential anticancer agents, including Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. Such compounds have been evaluated for their effects on cell proliferation and survival in cancer models, highlighting the role of 2-aminopyridines in medicinal chemistry (Temple et al., 1983).

properties

IUPAC Name |

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNCYMCMYJANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)